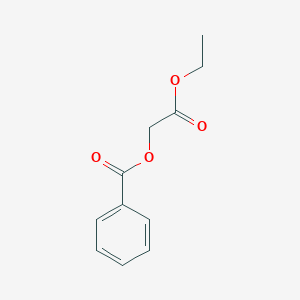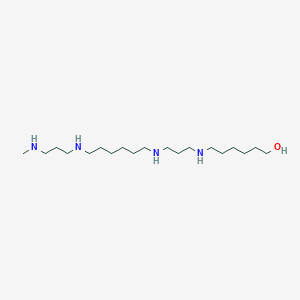
2,6,13,17-Tetraazatricosan-23-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,13,17-Tetraazatricosan-23-ol is a complex organic compound with the molecular formula C19H44N4O. It is characterized by the presence of multiple nitrogen atoms and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,13,17-Tetraazatricosan-23-ol typically involves multi-step organic reactions. One common method includes the reaction of 1-hexanol with a series of amines under controlled conditions to introduce the nitrogen atoms at specific positions . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,6,13,17-Tetraazatricosan-23-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrogen atoms can participate in reduction reactions to form amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of nitrogen atoms may produce primary or secondary amines .
Scientific Research Applications
2,6,13,17-Tetraazatricosan-23-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6,13,17-Tetraazatricosan-23-ol involves its interaction with specific molecular targets. The nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A well-known compound with three nitrogen atoms in a ring structure.
Tetrazine: Contains four nitrogen atoms in a ring and is used in various chemical applications.
Uniqueness
2,6,13,17-Tetraazatricosan-23-ol is unique due to its specific arrangement of nitrogen atoms and the presence of a hydroxyl group, which provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
14500-98-2 |
|---|---|
Molecular Formula |
C19H44N4O |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
6-[3-[6-[3-(methylamino)propylamino]hexylamino]propylamino]hexan-1-ol |
InChI |
InChI=1S/C19H44N4O/c1-20-12-10-16-21-13-6-2-3-7-14-22-17-11-18-23-15-8-4-5-9-19-24/h20-24H,2-19H2,1H3 |
InChI Key |
AGOGAABGPVJBCG-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCNCCCCCCNCCCNCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


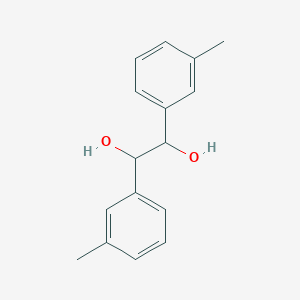
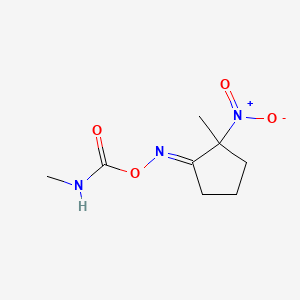
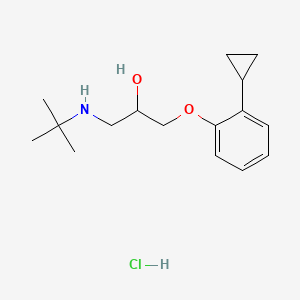
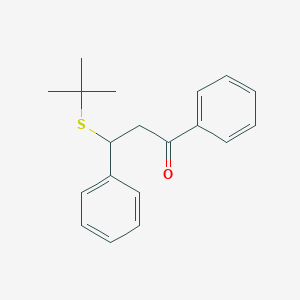
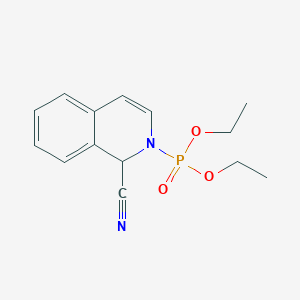
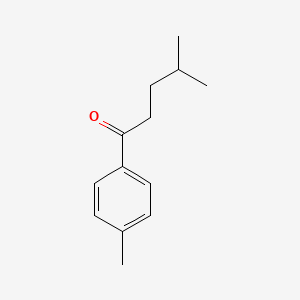
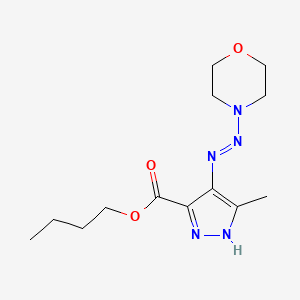
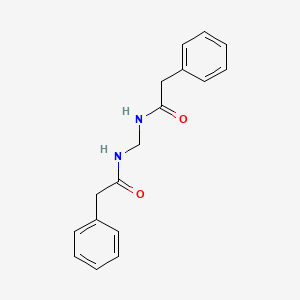
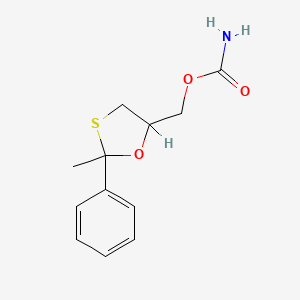
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
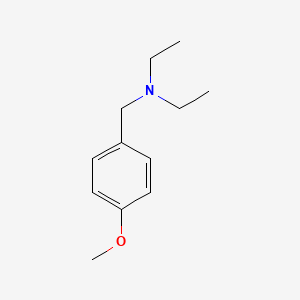
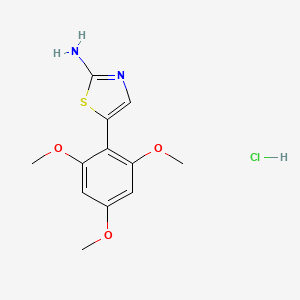
![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)
